methyl 7-methoxy-4-oxo-4aH-quinoline-6-carboxylate
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Overview
Description
Methyl 7-methoxy-4-oxo-4aH-quinoline-6-carboxylate is a chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-methoxy-4-oxo-4aH-quinoline-6-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 4-[(2,2-dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-2-methoxy-benzoic acid methyl ester with appropriate reagents . The reaction conditions typically include controlled temperature and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methoxy-4-oxo-4aH-quinoline-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
Methyl 7-methoxy-4-oxo-4aH-quinoline-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 7-methoxy-4-oxo-4aH-quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 7-methoxy-4-oxo-4aH-quinoline-6-carboxylate include:
- Methyl 4-chloro-7-methoxyquinoline-6-carboxylate
- 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid
- Methyl 4-amino-2-methoxybenzoate
Uniqueness
This compound is unique due to its specific structural features, such as the methoxy and carboxylate groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 7-methoxy-4-oxo-4aH-quinoline-6-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-11-6-9-7(10(14)3-4-13-9)5-8(11)12(15)17-2/h3-7H,1-2H3 |
InChI Key |
KIKAZVNVNZMCBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=O)C2C=C1C(=O)OC |
Origin of Product |
United States |
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